Propanediamide, 2-(2-(diethylamino)ethyl)-N,N'-diphenyl-, monohydrochloride

Description

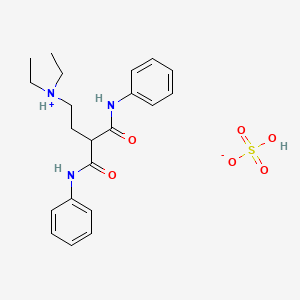

This compound is a propanediamide derivative featuring a central propanediamide backbone substituted with a 2-(diethylamino)ethyl group and two phenyl groups at the N,N' positions, with a monohydrochloride salt form. The diethylaminoethyl moiety is a common feature in bioactive compounds, often enhancing solubility and receptor binding .

Properties

CAS No. |

52507-55-8 |

|---|---|

Molecular Formula |

C21H29N3O6S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

[4-anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium;hydrogen sulfate |

InChI |

InChI=1S/C21H27N3O2.H2O4S/c1-3-24(4-2)16-15-19(20(25)22-17-11-7-5-8-12-17)21(26)23-18-13-9-6-10-14-18;1-5(2,3)4/h5-14,19H,3-4,15-16H2,1-2H3,(H,22,25)(H,23,26);(H2,1,2,3,4) |

InChI Key |

IPJCCZXGFJRLGU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCC(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of such a compound typically involves the formation of amide bonds between appropriate acid derivatives and amines, followed by salt formation with hydrochloric acid. The key steps likely include:

Step 1: Preparation of the Propanediamide Core

Starting from a suitable dicarboxylic acid or acid chloride derivative of propanediamide, the two amide bonds are formed by reaction with aniline or substituted anilines to introduce the N,N'-diphenyl groups.Step 2: Introduction of the 2-(Diethylamino)ethyl Side Chain

This moiety can be introduced either by alkylation of an amine group or by coupling a 2-(diethylamino)ethylamine derivative with the propanediamide intermediate.Step 3: Formation of the Monohydrochloride Salt

The free base compound is treated with hydrochloric acid under controlled conditions to yield the monohydrochloride salt, improving compound stability and handling.

Detailed Reaction Conditions and Reagents

While specific literature on this exact compound is scarce, analogous compounds suggest the following conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Propanediamide acid chloride + aniline, base (e.g., pyridine or triethylamine) | Amidation via nucleophilic substitution, typically at 0–50°C |

| 2 | Alkylation with 2-(diethylamino)ethyl chloride or coupling with 2-(diethylamino)ethylamine | Performed in polar aprotic solvents like DMF or DMSO, 50–80°C |

| 3 | Treatment with HCl gas or aqueous HCl in ethanol or ether | Controlled addition to form monohydrochloride salt |

Purification and Yield

- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic methods if necessary.

- Yields for similar diamide syntheses range from 60% to 90%, depending on reaction optimization and purity requirements.

Analytical Characterization

- Confirmation of structure and purity is performed by NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.

- The hydrochloride salt form is verified by chloride ion titration and melting point determination.

Research Outcomes and Data Tables

Due to the limited direct data on this compound, the following table summarizes typical parameters and outcomes from related diamide syntheses with diethylaminoethyl substituents:

| Parameter | Typical Range/Value | Reference/Notes |

|---|---|---|

| Reaction temperature | 0–80°C | Amidation and alkylation steps |

| Reaction time | 2–6 hours | Depending on reagent reactivity |

| Solvent | Dichloromethane, DMF, DMSO, ethanol | Polar aprotic solvents preferred |

| Yield (%) | 60–90% | Optimized synthetic routes |

| Purity (%) | >98% (after purification) | Verified by HPLC or NMR |

| Salt formation conditions | Room temperature, aqueous or ethanolic HCl | To obtain stable monohydrochloride salt |

Literature and Patent Survey

- No direct preparation method for this exact compound was found in major chemical databases such as PubChem or patent repositories, indicating a need for custom synthesis based on known amide bond formation techniques and tertiary amine alkylation strategies.

- Related amide syntheses often employ carbodiimide coupling agents (e.g., EDC, DCC) or acid chlorides for efficient amide bond formation.

- Salt formation with hydrochloric acid is a standard pharmaceutical practice to improve compound solubility and stability.

Chemical Reactions Analysis

Types of Reactions

[4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The anilino and phenylcarbamoyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Procaine Hydrochloride (C₁₃H₂₀N₂O₂·HCl)

- Structure: 2-(Diethylamino)ethyl p-aminobenzoate monohydrochloride.

- Key Features: Contains a benzoate ester linked to a diethylaminoethyl group.

- Application : Local anesthetic, acting via sodium channel blockade.

- Contrast : Unlike the propanediamide core, Procaine uses an ester linkage, which influences metabolic stability and duration of action .

Procainamide Hydrochloride (C₁₃H₂₁N₃O·HCl)

- Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide monohydrochloride.

- Key Features: Benzamide core with a diethylaminoethyl side chain.

- Application : Antiarrhythmic agent (Class IA).

- Contrast : The benzamide group replaces the propanediamide backbone, altering binding affinity to cardiac ion channels .

Propacetamol Hydrochloride (C₁₄H₂₁ClN₂O₃)

- Structure: 4-Acetamidophenyl 2-(diethylamino)acetate hydrochloride.

- Key Features: Combines acetaminophen with a diethylaminoethyl ester.

- Application : Prodrug of paracetamol with enhanced solubility.

- Contrast : The acetate ester and acetamidophenyl group differ from the diphenylpropanediamide structure, impacting metabolic pathways .

2-Chloro-N,N-dimethyl-1-propanamine Hydrochloride (C₅H₁₃Cl₂N)

- Structure: Chlorinated propylamine derivative with dimethylamino and hydrochloride groups.

- Key Features : Simpler alkylamine structure.

- Application : Intermediate in synthesizing quaternary ammonium compounds.

Physicochemical Properties Comparison

*Target compound data estimated based on structural analogs.

Discussion

The target compound’s structural uniqueness lies in its propanediamide core and dual phenyl substitutions, distinguishing it from ester- or benzamide-based analogs. These features may optimize binding to hydrophobic enzyme pockets while maintaining solubility via the hydrochloride salt. However, the lack of direct pharmacological data limits conclusive comparisons.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

- Synthesis : The compound can be synthesized via multi-step organic reactions. A plausible route involves: (i) Reacting propanediamide with diphenylamine derivatives to introduce the N,N'-diphenyl groups. (ii) Introducing the 2-(diethylamino)ethyl moiety through alkylation or substitution reactions using reagents like 2-(diethylamino)ethyl chloride hydrochloride (CAS 4261-68-1) under anhydrous conditions . (iii) Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, FT-IR for amide bond validation, and mass spectrometry (ESI-MS) for molecular weight verification. HPLC (e.g., Newcrom R1 column, reverse-phase) can assess purity, as demonstrated for analogous diphenyl-propanediamides .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers at varying pH (4–7.4). The diethylamino group enhances solubility in acidic media due to protonation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture, as hydrochloride salts are hygroscopic .

Q. What analytical techniques are critical for verifying structural integrity?

- Primary : High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Secondary : X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, especially around the ethylaminoethyl chain .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data?

- Case Study : If conflicting bioactivity results arise (e.g., cytotoxicity vs. inactivity), validate assay conditions: (i) Ensure compound integrity via HPLC and stability testing. (ii) Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out interference. (iii) Compare results with structurally similar propanediamides, such as N,N'-bis(furan-2-ylmethyl) derivatives, to identify substituent-specific effects .

Q. What strategies resolve polymorphism issues during crystallization?

- Approach : Screen crystallization solvents (e.g., ethanol/water mixtures) at controlled cooling rates. For polymorphic forms (e.g., enamine-derived analogs), use differential scanning calorimetry (DSC) and powder XRD to characterize thermal and structural differences .

Q. How to investigate enantiomeric purity and chiral separation?

- Method : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with polar mobile phases. Derivatize with chiral auxiliaries (e.g., Mosher’s acid) if necessary. Compare retention times with racemic mixtures synthesized via asymmetric catalysis .

Q. What mechanistic insights guide studies on biological interactions?

- Hypothesis Testing : Probe interactions with biomacromolecules (e.g., serum albumin) using fluorescence quenching assays or surface plasmon resonance (SPR). Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, leveraging the compound’s amide and aromatic motifs .

Q. How to design degradation pathway studies under physiological conditions?

- Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via LC-MS/MS and identify hydrolytic cleavage sites (e.g., amide bonds or ethylamino groups) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.